1-(4-Ethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
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Overview
Description
1-(4-Ethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a hexahydroimidazo ring fused with a pyridine ring, and substituted with ethyl, hydroxy, and nitrophenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethyl and nitrophenyl groups can participate in electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the specific transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the nitro group results in the formation of an amino group .
Scientific Research Applications
1-(4-Ethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives with different substituents. Examples include:
- 1-(4-Ethylphenyl)pyridin-1-ium chloride
- 2-(4-Ethylphenyl)-2-hydroxy-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide .
Uniqueness
The uniqueness of 1-(4-Ethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H24N3O3+ |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-3-(3-nitrophenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol |
InChI |
InChI=1S/C21H24N3O3/c1-2-16-9-11-18(12-10-16)22-15-21(25,23-13-4-3-8-20(22)23)17-6-5-7-19(14-17)24(26)27/h5-7,9-12,14,25H,2-4,8,13,15H2,1H3/q+1 |
InChI Key |
JYLNVDCDHFIHIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC(=CC=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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